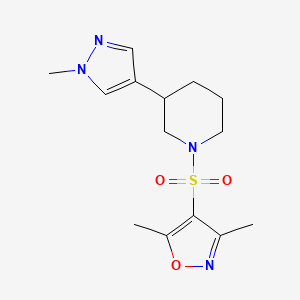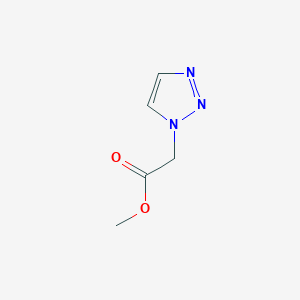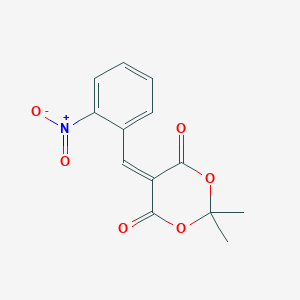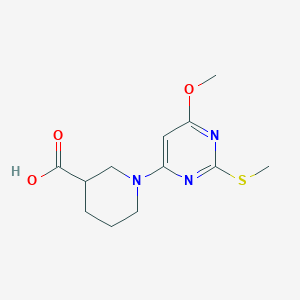
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps. One common method includes the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate sulfonyl chlorides and isoxazole derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. For instance, in plants, it inhibits very long chain fatty acid elongase, which is crucial for cell proliferation and shoot formation . In medicinal applications, it may act by binding to and inhibiting enzymes involved in the metabolic pathways of pathogens, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and are often used as intermediates in the synthesis of more complex molecules.
Isoxazole derivatives: Other isoxazole compounds, such as pyroxasulfone, exhibit similar herbicidal properties.
Uniqueness
What sets 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit key enzymes in both plants and pathogens makes it a versatile compound with broad applications in various fields.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULDOVZWIICRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/new.no-structure.jpg)





![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2366553.png)
![N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2366554.png)


